molecular formula C13H11IN2S B185437 1-(4-Iodophenyl)-3-phenylthiourea CAS No. 25759-84-6

1-(4-Iodophenyl)-3-phenylthiourea

Cat. No. B185437
CAS RN: 25759-84-6
M. Wt: 354.21 g/mol
InChI Key: WFIHWHMVEOICJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodophenyl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

1-(4-Iodophenyl)-3-phenylthiourea has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It is also used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of 1-(4-Iodophenyl)-3-phenylthiourea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosinase and peroxidase. It may also act as a chelating agent, binding to metal ions and preventing their activity.

Biochemical And Physiological Effects

1-(4-Iodophenyl)-3-phenylthiourea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It may also have antioxidant properties and be useful in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Iodophenyl)-3-phenylthiourea in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to enzyme inhibition studies. However, it also has some limitations. It may not be suitable for use in certain experiments due to its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for research involving 1-(4-Iodophenyl)-3-phenylthiourea. One area of interest is its potential as a therapeutic agent for cancer and other diseases. It may also be useful in the development of new drugs and in the study of enzyme inhibition and metal ion binding. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, 1-(4-Iodophenyl)-3-phenylthiourea is a versatile and useful compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying enzyme inhibition, metal ion binding, and organic synthesis. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of disease.

Synthesis Methods

1-(4-Iodophenyl)-3-phenylthiourea can be synthesized through a reaction between 4-iodoaniline and phenyl isothiocyanate. The reaction takes place in a solvent such as ethanol, and the product is obtained through crystallization.

properties

CAS RN

25759-84-6

Product Name

1-(4-Iodophenyl)-3-phenylthiourea

Molecular Formula

C13H11IN2S

Molecular Weight

354.21 g/mol

IUPAC Name

1-(4-iodophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11IN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)

InChI Key

WFIHWHMVEOICJH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)I)S

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I

Other CAS RN

25759-84-6

Origin of Product

United States

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